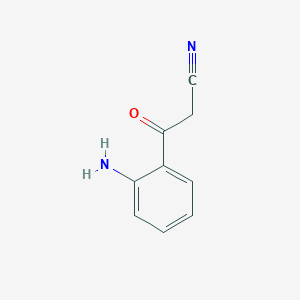

5-(2,2-diphenylethyl)-1H-imidazole

Overview

Description

Preparation Methods

The synthesis of CDP840 involves several steps, starting with the preparation of the key intermediate, 3-cyclopentyloxy-4-methoxybenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with phenylethylamine, followed by cyclization and pyridine ring formation. The final product is obtained through purification and crystallization processes .

Chemical Reactions Analysis

CDP840 undergoes various chemical reactions, including:

Oxidation: CDP840 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert CDP840 to its reduced forms.

Substitution: CDP840 can undergo substitution reactions, particularly at the phenyl and pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

CDP840 has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a model compound to study PDE-4 inhibition.

Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).

Medicine: Shown efficacy in treating inflammatory diseases like asthma and COPD by inhibiting PDE-4, leading to increased cAMP levels and reduced inflammation.

Industry: Potential applications in the development of anti-inflammatory drugs

Mechanism of Action

CDP840 exerts its effects by selectively inhibiting PDE-4 isoenzymes, which are predominantly found in proinflammatory cells. By inhibiting PDE-4, CDP840 increases intracellular cAMP levels, leading to the inhibition of inflammatory mediator release. This mechanism dampens the inflammatory response, providing therapeutic benefits in conditions like asthma and COPD .

Comparison with Similar Compounds

CDP840 is compared with other PDE-4 inhibitors such as rolipram. While both compounds inhibit PDE-4, CDP840 acts as a simple competitive inhibitor, whereas rolipram exhibits complex kinetics. Additionally, CDP840 is well-tolerated in humans, unlike rolipram, which has been associated with adverse effects . Similar compounds include:

CDP840’s unique properties, such as its selectivity and tolerability, make it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

5-(2,2-diphenylethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWCKWISXYESMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144986 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102390-63-6 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)